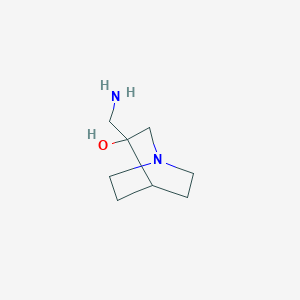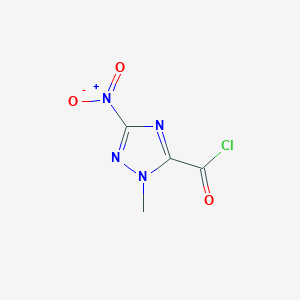![molecular formula C7H8F3N3 B137257 2-(トリフルオロメチル)-5,6,7,8-テトラヒドロイミダゾ[1,2-a]ピラジン CAS No. 126069-70-3](/img/structure/B137257.png)
2-(トリフルオロメチル)-5,6,7,8-テトラヒドロイミダゾ[1,2-a]ピラジン
概要
説明
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (TFTHIP) is an organic compound with a unique structure and a wide range of applications in the scientific research field. It is a heterocyclic compound that contains both nitrogen and carbon atoms, and its chemical formula is C6H7F3N2. TFTHIP has been studied extensively in recent years due to its potential applications in various areas, including drug design, material sciences, and biochemistry.
科学的研究の応用
医薬品化学
この化合物は、医薬品化学で使用される複素環式化合物の一部です。 この化合物は、c-Met阻害活性またはGABA A調節活性を持つことが報告されています 。これらの特性により、この化合物は医薬品開発のための有望な候補となります。
蛍光プローブ
この化合物は、蛍光プローブの開発における構造単位として使用されています 。これらのプローブは、イメージングや診断など、さまざまな科学的および医学的用途で使用できます。
ポリマー構造
この化合物は、太陽電池で使用するためにポリマーに組み込まれてきました 。これは、再生可能エネルギーと材料科学分野におけるその可能性を強調しています。
抗菌活性
この化合物を含む、一連の新しいトリアゾロ[4,3-a]ピラジン誘導体は、グラム陽性菌である黄色ブドウ球菌とグラム陰性菌である大腸菌の両方に対して、中等度から良好な抗菌活性を示しました 。これは、新しい抗菌剤の開発におけるその潜在的な使用を示唆しています。
医薬品汚染研究
この化合物は、シタグリプチン医薬品におけるN-ニトロソアミンによる汚染に関する研究で使用されてきました 。これは、医薬品の品質管理と安全性におけるその関連性を強調しています。
複素環式化合物の合成
Safety and Hazards
作用機序
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. Understanding these factors is crucial for optimizing the use of this compound.
生化学分析
Biochemical Properties
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine plays a pivotal role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The interaction between 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and these kinases can modulate signal transduction pathways, affecting cell growth and differentiation .
Cellular Effects
The effects of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by interfering with the c-Met and VEGFR-2 signaling pathways . These pathways are crucial for cell survival, proliferation, and angiogenesis. By inhibiting these pathways, 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can induce apoptosis and reduce tumor growth .
Molecular Mechanism
At the molecular level, 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of target enzymes, inhibiting their activity. This inhibition can lead to a cascade of downstream effects, including changes in gene expression and cellular responses. For instance, the compound’s binding to c-Met and VEGFR-2 kinases inhibits their phosphorylation activity, thereby blocking the downstream signaling required for cell proliferation and survival .
Temporal Effects in Laboratory Settings
The stability and effects of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine over time have been studied extensively in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions .
Dosage Effects in Animal Models
In animal models, the effects of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine vary with dosage. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended biochemical disruptions .
Metabolic Pathways
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into more water-soluble metabolites that can be excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy .
Transport and Distribution
The transport and distribution of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can accumulate in specific organelles, such as the mitochondria or the endoplasmic reticulum, where it exerts its biochemical effects. The distribution pattern of this compound can affect its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is critical for its activity and function. This compound is often directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may be targeted to the cytoplasm, where it can modulate signaling pathways and metabolic processes .
特性
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)5-4-13-2-1-11-3-6(13)12-5/h4,11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYZIHOBSWRZDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(N=C2CN1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563350 | |
| Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126069-70-3 | |
| Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

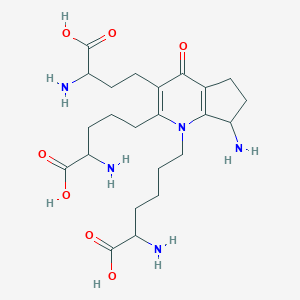
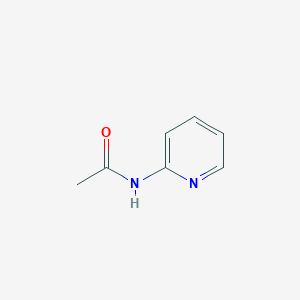
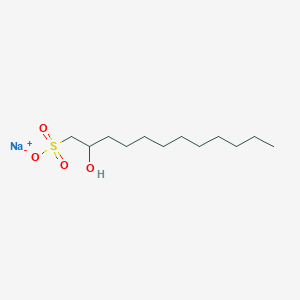
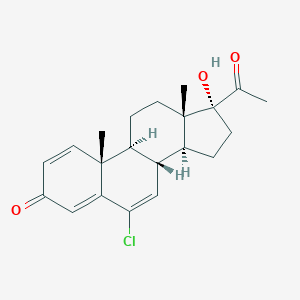


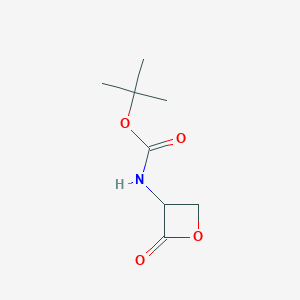
![2-[[2-[[1-[2-[[2-[[2-[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B137193.png)
